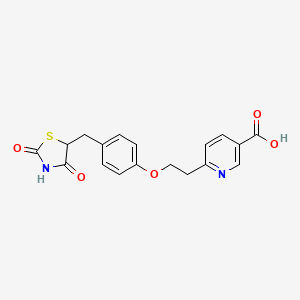

5-Desethyl 5-Carboxy Pioglitazone

描述

5-Desethyl 5-Carboxy Pioglitazone: is a derivative of pioglitazone, a thiazolidinedione class compound primarily used as an antihyperglycemic agent. This compound is characterized by its molecular formula C18H16N2O5S and a molecular weight of 372.40 g/mol

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Desethyl 5-Carboxy Pioglitazone involves multiple steps, starting from pioglitazone. The process typically includes the removal of the ethyl group and the introduction of a carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions with stringent quality control measures to ensure consistency and safety. The use of advanced technologies, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .

化学反应分析

Types of Reactions: 5-Desethyl 5-Carboxy Pioglitazone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Chemistry

In the realm of chemistry, 5-Desethyl 5-Carboxy Pioglitazone serves as a reference standard for analytical method development and validation. Its structural characteristics allow researchers to study reaction mechanisms and synthesize related compounds. The compound's molecular formula is , with a molecular weight of 372.40 g/mol .

Biology

Biologically, this compound is instrumental in investigating cellular processes and metabolic pathways. It acts as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in tissues such as adipose tissue, skeletal muscle, and the liver. The activation of PPARγ by this compound promotes insulin sensitivity and enhances glucose uptake, making it a valuable tool in metabolic research.

Key Biological Effects:

- Insulin Sensitivity: Enhances the body’s response to insulin, potentially aiding in the management of insulin resistance.

- Lipid Metabolism: Influences lipid homeostasis, which is significant for conditions like dyslipidemia often associated with diabetes.

Medicine

In medical research, this compound is studied for its potential therapeutic applications in treating type 2 diabetes and related metabolic disorders. Its effects on insulin sensitivity and glucose homeostasis are of particular interest.

Clinical Insights:

- Glycemic Control: Pioglitazone has been shown to reduce hemoglobin A1C levels by approximately to when used alone or in combination with other antidiabetic agents .

- Cardiovascular Outcomes: In studies such as the PROactive study, pioglitazone demonstrated a reduction in cardiovascular events among patients with type 2 diabetes and pre-existing cardiovascular disease .

Industry

In the pharmaceutical industry, this compound is utilized in developing new medications and serves as a quality control standard in the production of pioglitazone-based drugs. Its role as a reference standard ensures consistency and efficacy in pharmaceutical formulations.

Case Studies

Several studies have documented the effects and applications of pioglitazone and its derivatives:

作用机制

5-Desethyl 5-Carboxy Pioglitazone exerts its effects by acting as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production. This mechanism is similar to that of pioglitazone, enhancing insulin sensitivity and improving glycemic control .

相似化合物的比较

Pioglitazone: The parent compound, used as an antihyperglycemic agent.

Rosiglitazone: Another thiazolidinedione with similar effects on insulin sensitivity.

Troglitazone: A related compound with a similar mechanism of action but withdrawn from the market due to safety concerns.

Uniqueness: 5-Desethyl 5-Carboxy Pioglitazone is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, pioglitazone.

生物活性

Overview

5-Desethyl 5-Carboxy Pioglitazone is a derivative of pioglitazone, a thiazolidinedione (TZD) class compound primarily used as an antihyperglycemic agent. This compound has garnered attention for its biological activity, particularly its role in modulating insulin sensitivity and its potential therapeutic applications in metabolic disorders, including type 2 diabetes.

- Molecular Formula : C18H16N2O5S

- Molecular Weight : 372.40 g/mol

The primary target of this compound is the peroxisome proliferator-activated receptor-gamma (PPARγ) , which is crucial for insulin action in adipose tissue, skeletal muscle, and liver.

This compound acts as a selective agonist at PPARγ, influencing various metabolic processes such as lipid and glucose homeostasis. The activation of PPARγ leads to:

- Increased insulin sensitivity : Enhances glucose uptake and utilization in peripheral tissues.

- Lipid metabolism modulation : Influences fat storage and breakdown, potentially reducing triglyceride levels.

- Anti-inflammatory effects : Reduces inflammation, which is often associated with insulin resistance.

Cellular Effects

Research has indicated that pioglitazone, and by extension its derivatives like this compound, can reduce the proliferative and invasive capabilities of certain cancer cells. For instance, studies have shown that pioglitazone induces apoptosis in non-small cell lung cancer (NSCLC) cells.

Antibacterial Activity

A study demonstrated that pioglitazone exhibits dose-dependent antibacterial activity , particularly against E. coli, with a minimum inhibitory concentration (MIC) of 31.25 mg/L. The compound also enhanced the effectiveness of common antibiotics against resistant strains .

Case Studies and Clinical Trials

- Bladder Cancer Risk : A cohort study involving diabetic patients revealed an association between pioglitazone exposure and an increased risk of bladder cancer, particularly with higher cumulative doses and longer exposure durations . The adjusted hazard ratio was reported as 1.22 (95% CI 1.05, 1.43), indicating a significant risk increase.

- Inflammatory Response : A randomized controlled trial assessed the effect of pioglitazone on inflammatory markers in patients with cardiovascular conditions. Results indicated a significant decrease in plasma C-reactive protein (CRP) levels in both the pioglitazone and placebo groups, although the difference between groups was not statistically significant .

Comparative Analysis of Biological Activity

属性

IUPAC Name |

6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOBZACXYXBLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661887 | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186751-40-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。